Carbonocyanidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109909-16-2 |
|---|---|
Molecular Formula |
C2NO2- |
Molecular Weight |
70.03 g/mol |
IUPAC Name |
cyanoformate |
InChI |
InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5)/p-1 |
InChI Key |
HJMZMZRCABDKKV-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Carbonocyanidates
Strategies for Carbonocyanidate Parent Compound Synthesis
The parent this compound structure, R-O-C(=O)-CN, can be formed through several key routes.
Thermal decomposition has been identified as a method for generating this compound intermediates. For instance, the thermolysis of dialkyl nitromalonates, such as dimethyl nitromalonate, at elevated temperatures (around 170 °C) can lead to the formation of alkyl this compound N-oxides oup.comresearchgate.netresearchgate.netoup.comresearchgate.net.
In the case of dimethyl nitromalonate, heating it in neat form or in decalin at approximately 170 °C for several hours yields bis(methoxycarbonyl)furazan oxide (furoxan) in 70-75% yields, with the evolution of carbon dioxide and methanol (B129727) oup.comoup.com. This process suggests that methyl this compound N-oxide is initially formed as an intermediate, which then dimerizes to form the furoxan oup.comoup.com.
The proposed mechanism for the formation of methyl this compound N-oxide from dimethyl nitromalonate involves an equilibration with the nitronic acid form, which subsequently undergoes an intramolecular substitution with the loss of methanol, followed by decomposition to yield the N-oxide oup.com.
Decarboxylation reactions can serve as an alternative strategy for generating this compound structures, particularly in the context of forming aci-forms of nitroalkanes nih.govacs.org. For example, the decarboxylation of cyano-aci-nitroacetate can readily occur upon acidification to afford nitroacetonitrile (B168470) (NAN), which, in its nitronic acid tautomer form, is a 1,3-dipole acs.org.
Upon heating, dimethylnitromalonic ester can undergo decarboxylation, followed by the elimination of water from the nitro-functionality nih.gov. The resulting methyl this compound N-oxide can then dimerize into bis(carbomethoxy)furoxan or be intercepted by dipolarophiles to yield oximes nih.gov.
Synthesis of this compound N-Oxide Analogues
Alkyl this compound N-oxides (ROCOC≡N→O) can be effectively generated through the thermal decomposition of dialkyl nitromalonates oup.comoup.com. These N-oxide intermediates can be trapped in good yields as cycloadducts through 1,3-dipolar cycloaddition reactions in the presence of dipolarophiles such as olefins, acetylenes, and nitriles oup.comresearchgate.netresearchgate.netoup.com. This method provides 2-isoxazolines, isoxazoles, and 1,2,4-oxadiazoles, respectively oup.com.
Table 1: Products from Trapping Alkyl this compound N-Oxides with Dipolarophiles
| Dipolarophile Type | Product Type |
| Olefins | 2-isoxazolines |
| Acetylenes | Isoxazoles |
| Nitriles | 1,2,4-oxadiazoles |
The formation of alkyl this compound N-oxides from dialkyl nitromalonates is believed to proceed through a mechanism where the nitromalonate equilibrates with its nitronic acid form oup.com. This nitronic acid then undergoes an intramolecular substitution reaction, losing methanol and subsequently decomposing to yield the alkyl this compound N-oxide oup.com.
The N-oxide functionality is generally formed through the action of enzymes like cytochrome P450 and/or flavin-containing monooxygenases (FMO) in biological systems, or through direct oxidation in synthetic routes hyphadiscovery.comorganic-chemistry.orgnih.gov. For synthetic purposes, various oxidizing agents such as hydrogen peroxide (H₂O₂), often with catalysts like rhenium-based catalysts or titanium silicalite (TS-1), can be used to convert tertiary nitrogen compounds to N-oxides organic-chemistry.orgnih.gov. Sodium perborate (B1237305) in acetic acid and urea-hydrogen peroxide adduct (UHP) are also effective reagents for N-oxide formation organic-chemistry.org.
Synthesis of Alkyl and Aryl this compound Esters
The synthesis of alkyl and aryl this compound esters involves various esterification and cyanation reactions.
Ethyl this compound (ethyl cyanoformate) can be synthesized by reacting ethyl chloroformate with hydrocyanic acid in the presence of a triethylamine (B128534) catalyst and purified water chembk.com. This reaction is conducted in an aromatic hydrocarbon solvent chembk.com.
Table 2: Physical Properties of Ethyl this compound
| Property | Value |
| Appearance | Colorless transparent liquid chembk.com |
| Boiling Point | 115-116 °C (lit.) sigmaaldrich.comchembk.com |
| Density | 1.003 g/mL at 25 °C (lit.) sigmaaldrich.comchembk.com |
| Refractive Index | n20/D 1.381 (lit.) sigmaaldrich.comchembk.com |
| Miscibility | Miscible with chloroform (B151607) and methanol chembk.com |
Methyl this compound (methyl cyanoformate) is also a colorless liquid with a boiling point of 100-101 °C and a density of 1.072 g/cm³ wikipedia.org. It is used as a reagent in organic synthesis, particularly for C-acylation of enolates, often preferred over methyl chloroformate due to its selectivity wikipedia.org.
Alkyl this compound N-oxides can also be utilized in [2+3] cycloaddition reactions to synthesize α-amino esters thieme-connect.compasteur.frresearchgate.netcolab.wsresearchgate.netthieme-connect.com.
For aryl esters, metal-free synthesis methods have been developed, such as the arylation of carboxylic acids with diaryliodonium salts, yielding aryl esters in high yields nih.gov. Palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl bromides and chlorides is another method for synthesizing aromatic esters, avoiding toxic CO gas organic-chemistry.org. Ethyl this compound has also been used to introduce the glyoxylate (B1226380) moiety into pyrrole (B145914) rings chim.it.
Advanced Synthetic Strategies for Complex this compound Derivatives
Advanced synthetic strategies for complex this compound derivatives often involve incorporating the this compound moiety into larger, more intricate molecular structures or utilizing it as a key intermediate in multi-step syntheses.
One such strategy involves the use of alkyl this compound N-oxides in [2+3] cycloadditions, which are instrumental in the preparation of racemic α-amino esters thieme-connect.compasteur.frresearchgate.net. This indicates their utility in building complex nitrogen-containing scaffolds.
Furthermore, this compound derivatives can be involved in reactions that lead to the formation of complex heterocyclic systems. For example, the intermediate methyl this compound N-oxide, generated from the decarboxylation of dimethylnitromalonic ester, can be intercepted with electron-rich aromatic compounds to afford oximes nih.gov.
While direct information on "complex this compound derivatives" beyond esters and N-oxides is limited in the provided search results, the broader context of advanced synthetic strategies in organic chemistry often includes:
Multi-component reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step researchgate.net.
Transition-metal-catalyzed reactions : These are widely used for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex structures organic-chemistry.orgresearchgate.netrsc.org. For instance, Pd-catalyzed decarboxylative coupling can produce aromatic esters organic-chemistry.org.
Cyclization reactions : These are fundamental for constructing cyclic and heterocyclic compounds, which are prevalent in complex organic molecules researchgate.netmdpi.com. The N-oxide functionality itself can be introduced during cyclization processes, leading to energetic N-oxides mdpi.com.
Functionalization of existing frameworks : Attaching this compound groups or using them to introduce other functionalities onto pre-existing complex scaffolds mdpi.com.
The application of methyl this compound (Mander's reagent) for the C-acylation of enolates demonstrates its role in selectively introducing a methoxycarbonyl group into complex organic molecules, highlighting its utility in advanced synthetic routes where site- and stereoselectivity are crucial wikipedia.org.
Reactivity and Reaction Mechanisms of Carbonocyanidates
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of carbonocyanidates is influenced by the electrophilic nature of their carbonyl carbon and, in some cases, the ability of related intermediates to act as electrophilic species.
Carbonocyanidates as Electrophilic Synthons
Carbonocyanidates, such as ethyl carbonocyanidate (ethyl cyanoformate), are recognized for their electrophilic character, particularly at the carbonyl carbon. This electrophilicity makes them suitable for nucleophilic addition reactions cymitquimica.com. In broader contexts, processes involving nitroalkanes, which can generate species like methyl this compound N-oxide, demonstrate their capacity to function as electrophilic synthons. This electrophilic behavior can arise from Bronsted acid-assisted tautomerization into aci-forms (nitronic acids or nitronates) frontiersin.orgnih.govresearchgate.net. For instance, the interaction of electrophilically activated nitroalkanes with nucleophilic arenes can lead to C-aryl bond formation frontiersin.orgnih.govresearchgate.net. Cyanocarbonates, a type of this compound, also exhibit a moderately electrophilic carbon atom, which can be exploited for subsequent transformations rsc.org.
Reactions with Carbon-Based Nucleophiles
The electrophilic nature of carbonocyanidates facilitates their reactions with various carbon-based nucleophiles. For example, the carbonyl carbon of carbonocyanidates can undergo nucleophilic attack. In general, nucleophilic addition to carbonyl compounds, a fundamental reaction in organic chemistry, involves the formation of a carbon-carbon bond when carbon nucleophiles are employed khanacademy.orgmasterorganicchemistry.commsu.edu. Cyanide ions, acting as carbon nucleophiles, can add to carbonyl groups to form cyanohydrins khanacademy.orgmasterorganicchemistry.commsu.eduwizeprep.comlibretexts.orgchemguide.co.ukchemtube3d.com.
Specific to carbonocyanidates, the reaction of electrophilically activated nitroalkanes (which can form intermediates like methyl this compound N-oxide) with electron-rich aromatic compounds serves as an example of their interaction with carbon nucleophiles, leading to the formation of oximes frontiersin.orgnih.govresearchgate.net. Furthermore, anions derived from O-carbonate-protected cyanohydrins (cyanocarbonates) have been shown to undergo conjugate addition reactions with cyclic enones, demonstrating carbon-carbon bond formation through nucleophilic attack rsc.org. The reaction of ethyl this compound with 2-naphthaldehyde, catalyzed by Lewis acids, also exemplifies a carbon-carbon bond-forming reaction involving a this compound chinesechemsoc.org.
Cycloaddition Reactions Involving this compound Intermediates
Certain this compound-related intermediates, particularly nitrile oxides, are highly reactive and readily participate in cycloaddition reactions.
1,3-Dipolar Cycloadditions (e.g., with methyl this compound N-oxide)
Methyl this compound N-oxide (MeOCOC≡N→O), a transient intermediate, is known to undergo 1,3-dipolar cycloaddition reactions. This intermediate can be generated by the thermal decomposition of dimethyl nitromalonate at approximately 170 °C researchgate.netoup.comresearchgate.netoup.commolaid.com. In the presence of suitable dipolarophiles, methyl this compound N-oxide can be effectively trapped as cycloadducts in good yields researchgate.netoup.comresearchgate.netoup.com. Examples of dipolarophiles that react with methyl this compound N-oxide include olefins, acetylenes, and nitriles, leading to the formation of 2-isoxazolines, isoxazoles, and 1,2,4-oxadiazoles, respectively oup.com. However, less reactive dipolarophiles, such as nitriles and 1,3-dicarbonyl compounds, tend to yield cycloadducts in lower quantities oup.com.
Table 1: Representative 1,3-Dipolar Cycloaddition Products of Methyl this compound N-oxide
| Dipolarophile Type | Product Class | Yield Range (Typical) | Reference |
| Olefins | 2-Isoxazolines | Good yields | oup.com |
| Acetylenes | Isoxazoles | Good yields | oup.com |
| Nitriles | 1,2,4-Oxadiazoles | Good yields | oup.com |
| 1,3-Dicarbonyls | Isoxazoles (via dehydration) | Poor yields | oup.com |
Dimerization Pathways (e.g., bis(carbomethoxy)furoxan formation)
In the absence of suitable trapping agents (dipolarophiles), methyl this compound N-oxide can undergo dimerization. A prominent example of this dimerization pathway is the formation of bis(carbomethoxy)furoxan, also referred to as bis(methoxycarbonyl)furazan oxide frontiersin.orgnih.govresearchgate.netoup.comresearchgate.netoup.comresearchgate.net. This dimerization occurs efficiently when dimethyl nitromalonate is subjected to thermal decomposition, yielding bis(carbomethoxy)furoxan in 70-75% yields when heated in neat solvent or decalin at approximately 170 °C oup.comresearchgate.net.
C-C Bond Forming Reactions
Carbonocyanidates and their derivatives are valuable in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis numberanalytics.comsigmaaldrich.comalevelchemistry.co.uk. As discussed, their electrophilic nature allows them to react with carbon nucleophiles, leading to the construction of complex molecular architectures.
Beyond the nucleophilic additions mentioned previously (Section 3.1.2), carbon-carbon bond formation involving carbonocyanidates can be observed in processes like the C-aryl bond formation involving electrophilically activated nitroalkanes, which can be precursors to this compound N-oxides frontiersin.orgnih.govresearchgate.net. Another significant application is in the synthesis of tricarbonyl compounds. Anions derived from O-carbonate-protected cyanohydrins (cyanocarbonates) can undergo conjugate addition to cyclic enones, followed by the transfer of an alkoxycarbonyl group, effectively forming new C-C bonds and enabling the construction of highly functionalized products rsc.org. This cascade reaction strategy highlights the utility of carbonocyanidates in multi-bond forming processes rsc.org.
C-H Functionalization Strategies
C-H functionalization represents a powerful paradigm in modern organic synthesis, allowing for the direct conversion of inert carbon-hydrogen bonds into new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-halogen bonds, thereby streamlining synthetic routes and reducing the need for pre-functionalized substrates. sigmaaldrich.com This strategy is highly attractive for its step-economy and atom efficiency. sigmaaldrich.com
While carbonocyanidates themselves are not typically described as substrates undergoing direct C-H functionalization, they are frequently employed as key reagents in C-H functionalization strategies, particularly as sources of cyanide or carbonyl groups. For instance, ethyl this compound (also known as ethyl cyanoformate) can serve as a cyanide source in various cyanation reactions. caltech.edu The activation of C-H bonds, often facilitated by transition metals, allows for the introduction of new functionalities. Palladium-catalyzed C-H activation of simple arenes, followed by cascade reactions with nitriles, has been shown to lead to the formation of complex heterocyclic structures like oxazole (B20620) skeletons. researchgate.net Similarly, copper-catalyzed C-H halogenations and other C-H functionalization processes highlight the utility of transition metals in activating these inert bonds. numberanalytics.combeilstein-journals.org Rhodium-catalyzed C-H aminations, often employing nitrene precursors, further exemplify the scope of C-H functionalization. rsc.org
Rearrangement Reactions and Their Mechanistic Insights
Rearrangement reactions are fundamental transformations in organic chemistry that involve the reorganization of a molecule's carbon skeleton or the migration of atoms or groups within a molecule. These reactions are often driven by the formation of more stable intermediates, such as carbocations, which can undergo hydride or alkyl shifts. masterorganicchemistry.commasterorganicchemistry.com
While a specific "this compound rearrangement" is not widely documented as a characteristic reaction of the this compound scaffold itself, these compounds can be involved in synthetic sequences that feature rearrangement reactions of other substrates. A prominent example of a rearrangement reaction in organic chemistry is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is a highly reactive intermediate that can subsequently react with various nucleophiles (e.g., water, alcohols, amines) to yield primary amines, carbamates, or urea (B33335) derivatives. wikipedia.orgorganic-chemistry.orgnih.govrsc.orgnih.gov The Curtius rearrangement proceeds through a 1,2-migration, where an alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom. wikipedia.orgorganic-chemistry.org Although carbonocyanidates are not direct reactants in the Curtius rearrangement, their structural resemblance to acyl derivatives places them in a broader context of compounds that can be transformed into or from species capable of such rearrangements. Other types of rearrangements, such as sigmatropic rearrangements, can also be catalyzed by transition metals, leading to diverse carbon skeleton reorganizations. researchgate.net
Catalytic Transformations Involving Carbonocyanidates
Carbonocyanidates, particularly ethyl this compound, are valuable reagents in various catalytic transformations, serving predominantly as sources for the cyano or carbonyl functionalities.
Lewis Acid Catalysis (e.g., with ethyl this compound)
Lewis acid catalysis involves the use of electron-pair accepting species (Lewis acids) to activate substrates, typically by coordinating to Lewis basic heteroatoms such as oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or facilitating bond cleavage. wikipedia.org
Ethyl this compound is a key reagent in Lewis acid-catalyzed cyanation reactions. For instance, it has been successfully employed in the enantioselective cyanation of aldehydes. This transformation can be catalyzed by chiral Lewis acid complexes, such as aluminum fluoride (B91410) complexes bearing chiral salen ligands, to achieve high enantioselectivity. chinesechemsoc.org The mechanism typically involves the Lewis acid activating the aldehyde, making its carbonyl carbon more electrophilic, followed by nucleophilic attack by the cyanide moiety from the ethyl this compound. chinesechemsoc.org
Another notable application is the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed cyanation of carbonyl compounds using ethyl cyanoformate (ethyl this compound). This reaction proceeds under metal-free and solvent-free conditions, yielding corresponding cyanohydrin carbonates. caltech.edu
Table 1: Examples of Lewis Acid Catalysis with Ethyl this compound
| Substrate Type | Catalyst Type | Product Type | Conditions | Reference |
| Aldehydes | Chiral Aluminum Fluoride Complexes (e.g., Salen ligands) | Cyanohydrins | Enantioselective | chinesechemsoc.org |
| Carbonyl Compounds | DMAP (4-dimethylaminopyridine) | Cyanohydrin Carbonates | Metal-free, solvent-free | caltech.edu |
Transition Metal-Catalyzed Processes
Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, often with high selectivity and under mild conditions. sigmaaldrich.comsioc-journal.cn Carbonocyanidates participate in various such processes.
Palladium-Catalyzed Reactions: Palladium catalysts are widely utilized in C-C and C-heteroatom bond formation. Ethyl this compound has been employed in intramolecular cyclization reactions. For example, the treatment of 2-(3-oxobutyl)-1H-indole with ethyl this compound, followed by intramolecular cyclization catalyzed by Pd(OAc)2, affords 4,5-dihydro-3aH-oxaz-olo[5,4-c]carbazol-2(6H)-one. researchgate.netresearchgate.net Palladium-catalyzed cyanation reactions, where ethyl cyanoacetate (B8463686) (a related cyanating agent) is used as a cyanide source for aryl halides, illustrate the broader utility of such reagents in palladium catalysis. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes are known for their versatility in catalysis, including C-H activation and carbonylation reactions. nih.govnumberanalytics.com Rhodium(III)-catalyzed direct C-H oxidative annulation of isoquinolones with allyl alcohols has been reported, showcasing rhodium's role in complex molecule synthesis. researchgate.net While not directly featuring carbonocyanidates as substrates, rhodium catalysts are adept at activating C-H bonds, a strategy that can be complemented by reagents like carbonocyanidates for introducing specific functionalities. rsc.orgbeilstein-journals.org
Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and versatile approach for numerous organic transformations, including C-N coupling and C-H functionalization. numberanalytics.combeilstein-journals.orgbeilstein-journals.org Carbonocyanidates can be involved in copper-catalyzed processes, often as a source of the cyano group. Copper-catalyzed oxidative cyanation reactions, for instance, can utilize carbonocyanidates as cyanide sources. researchgate.net The broad scope of copper in facilitating C-N and C-C bond formations underscores the potential for carbonocyanidates to participate in a variety of these transformations. beilstein-journals.orgnih.govsioc-journal.cn
Table 2: Examples of Transition Metal-Catalyzed Transformations Involving Carbonocyanidates
| Metal Catalyst | Example Reaction | This compound Role | Reference |
| Palladium (Pd(OAc)2) | Intramolecular cyclization of 2-(3-oxobutyl)-1H-indole | Reagent (source of cyano/carbonyl for cyclization) | researchgate.netresearchgate.net |
| Titanium | Cyanation of activated olefins | Cyanide source | caltech.edu |
| Copper | Oxidative Cyanation | Cyanide source | researchgate.net |
Theoretical and Computational Chemistry of Carbonocyanidates
Electronic Structure Analysis and Bonding Characteristics
Electronic structure analysis aims to describe the distribution of electrons within a molecule, which dictates its chemical and physical properties. For carbonocyanidates, quantum chemical methods are extensively employed to unravel these fundamental aspects.
Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules wikipedia.orgscispace.commpg.deyoutube.com. For methyl cyanoformate (methyl carbonocyanidate), DFT studies, often employing functionals like B3LYP-D3(BJ), alongside MP2 (second-order Møller–Plesset perturbation theory) calculations, have been instrumental in characterizing its conformational isomerism. These investigations have determined the relative energies of different conformers, such as the syn and gauche forms, and the energy barriers associated with their interconversion umanitoba.cauc.ptrsc.org.
For instance, studies on methyl cyanoacetate (B8463686) (a related compound with a cyano and an ester group) have shown that the syn conformer is the lowest energy conformational state, with a gauche conformer being only slightly less stable. The predicted energy barrier for the syn → gauche interconversion was found to be approximately 3.65 kJ mol⁻¹ at the MP2/6-31G** level, while the barrier between two symmetrically equivalent gauche conformers was even lower, at 0.196 kJ mol⁻¹ above their energy rsc.org. The calculated relative energies for conformers of methyl cyanoacetate (MCA) at different theoretical levels are summarized in Table 1.
| Conformer | Relative Energy (kJ mol⁻¹, MP2) umanitoba.carsc.org | Relative Energy (kJ mol⁻¹, DFT) umanitoba.carsc.org |
|---|---|---|
| Syn (I) | 0.0 | 0.0 |
| Gauche (II) | 0.7 | 1.4 |
| Conformer III | Higher energy | Higher energy |
| Conformer IV | Higher energy | Higher energy |
DFT investigations on methyl cyanoformate also highlight its "dipolarophilic behavior," attributed to the electron deficiency of the cyano group, which facilitates [3+2] cycloadditions with diazo compounds to form heterocycles like pyrazoles researchgate.net. Furthermore, DFT studies have explored radical pathways for methyl cyanoformate, demonstrating its ability to generate cyanate (B1221674) radicals under UV light, enabling C–H functionalization in allylic systems researchgate.net. For ethyl cyanoformate, DFT calculations have been used to compute its electronic and spectroscopic properties, revealing its polar nature with a calculated dipole moment of 3.5953 Debye dntb.gov.ua.
Natural Bond Orbital (NBO) analysis is a powerful quantum chemical tool that transforms a given wavefunction into a localized form, aligning with the chemist's intuitive Lewis structure picture of one-center (lone pairs) and two-center (bonds) elements youtube.comjoaquinbarroso.comuni-muenchen.dewisc.edu. This method is particularly useful for understanding electron density distribution, chemical bonding, and hyperconjugation effects youtube.comjoaquinbarroso.comwisc.eduarxiv.org.
For methyl cyanoacetate (MCA), NBO calculations have been performed to analyze intramolecular interactions governing its conformers. These analyses provide insights into charge transfer interactions and decompose the total electronic energy into Lewis (representing steric and electrostatic interactions) and non-Lewis (representing hyperconjugation) contributions umanitoba.ca. NBO analysis can reveal the hybridization of atomic orbitals contributing to a particular bond and identify delocalization corrections to an idealized Lewis structure, which indicate true delocalization effects youtube.comuni-muenchen.de.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for elucidating the detailed step-by-step processes of chemical reactions, including the identification of transient intermediates and high-energy transition states.
Transition state (TS) analysis is a critical aspect of computational mechanistic studies, as the transition state represents the highest energy point along the most accessible reaction pathway between reactants and products smu.edugithub.io. Identifying and characterizing these fleeting structures provides crucial information about reaction rates and selectivity scispace.comuni-muenchen.degithub.iocqvip.com.
For ethyl cyanoformate, DFT calculations have been employed to investigate the mechanism of asymmetric cyanation of activated olefins catalyzed by Ti(IV)-complexes mdpi.comresearchgate.net. This computational study revealed a two-step mechanism for the cyanation reaction: initial C-C bond construction, followed by a subsequent H-transfer to yield a cyanide adduct mdpi.comresearchgate.net. Such detailed mechanistic studies rely on locating and optimizing transition state structures, which are then validated, often by intrinsic reaction coordinate (IRC) calculations, to confirm they connect the reactants and products github.iochemrxiv.org.
Energy landscape mapping involves plotting the potential energy of a system as a function of its relevant coordinates, creating a "landscape" that illustrates all possible phase space configurations and reaction pathways researchgate.netnih.govlibretexts.orgyoutube.comrsc.org. This allows for the identification of energy minima (stable species) and saddle points (transition states) libretexts.org.
In the context of carbonocyanidates, conformational studies of molecules like methyl cyanoacetate involve mapping potential energy surfaces (PES) as a function of dihedral angles. These maps reveal the different stable conformers (minima) and the energy barriers that must be overcome for interconversion between them umanitoba.cauc.ptrsc.org. This mapping helps in understanding the flexibility of the molecule and how its conformation might influence its reactivity. For instance, the potential energy surface of methyl cyanoacetate has been calculated at the B3LYP-D3(BJ)/cc-pVTZ level of theory, showing four unique conformers with the lowest energy corresponding to the syn conformer umanitoba.ca.
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical compounds, guiding synthetic chemists in designing new reactions and optimizing existing ones beilstein-journals.orgnih.govrsc.org.
For methyl cyanoformate, computational models, particularly those based on DFT, are used to predict its reactivity in various transformations. The inherent electron deficiency of its cyano group, as revealed by electronic structure analysis, predicts its "dipolarophilic" behavior, making it prone to [3+2] cycloadditions researchgate.net. This allows for the prediction of its suitability as a reagent in reactions forming heterocycles researchgate.net. Similarly, the prediction of radical pathways under UV light suggests its potential in C-H functionalization reactions researchgate.net.
In the asymmetric cyanation of activated olefins with ethyl cyanoformate, DFT calculations have been crucial in understanding the origin of asymmetric induction and predicting the enantioselectivity of the reaction mdpi.comresearchgate.net. By analyzing the transition states and intermediates, computational studies can reveal the key factors that control the stereochemical outcome, thereby expediting the rational design of new catalysts mdpi.comresearchgate.net. Beyond specific examples, computational approaches are being developed to automatically generate and analyze intermediate structures and predict final products, rationalizing regioselectivity in a broader sense beilstein-journals.orgnih.govrsc.org. For example, the effect of substituents on reaction selectivity can be computationally studied to predict product ratios, as demonstrated with keteniminium ions pku.edu.cn.
Solvent Effects in this compound Chemistry: A Computational Perspective
Solvents are far from inert participants in chemical reactions; they significantly influence reaction rates, thermodynamics, and product selectivity by altering the stability of reactants, transition states, and products nih.gov. Understanding these "solvent effects" is crucial for optimizing chemical processes and predicting outcomes.
From a computational perspective, solvent effects are typically modeled using two main approaches:
Implicit Solvent Models (Continuum Models): These models approximate the solvent as a continuous, polarizable dielectric medium surrounding the solute. They offer computational simplicity and efficiency, making them suitable for screening large numbers of compounds or reactions. However, they may not fully capture specific solute-solvent interactions, such as hydrogen bonding or precise entropic contributions uio.nowikipedia.org.
Explicit Solvent Models: These models provide an atomistic representation of the solvent, explicitly including individual solvent molecules around the solute. This approach allows for a more detailed and accurate description of solute-solvent interactions, including specific hydrogen bonds and dynamic effects. However, explicit solvent models are significantly more computationally demanding, often requiring ab initio molecular dynamics (AIMD) simulations, where forces are computed "on the fly" by solving the Schrödinger equation uio.nowikipedia.org.
For carbonocyanidates, computational studies on solvent effects would typically employ these methodologies to investigate how different solvents influence their stability, electronic properties (e.g., dipole moment, charge distribution), and reactivity. For instance, understanding how a polar or non-polar solvent stabilizes a this compound intermediate could explain observed reaction rate enhancements or selectivity changes. While general computational studies on solvent effects are well-established ucsb.edunovapublishers.comcas.czspringernature.com, detailed research findings specifically focusing on the solvent effects in this compound chemistry using these advanced computational perspectives were not extensively identified in the current literature search. Such studies, if conducted, would utilize quantum mechanical calculations combined with various solvation models to determine gas phase properties and solvation energies, aiming for semi-quantitative accuracy when compared to experimental data ucsb.edu.
Molecular Structure Elucidation and Spectroscopic Characterization
Spectroscopic Analysis Techniques for Carbonocyanidates
Spectroscopic methods are indispensable for the identification and structural characterization of carbonocyanidates, offering detailed information about their electronic and vibrational properties.
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including carbonocyanidates, by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environments, and their connectivity. For carbonocyanidate esters like ethyl this compound, the ¹H NMR spectrum would show distinct signals for the protons of the alkyl chain (e.g., methyl and methylene (B1212753) groups in ethyl ester) sigmaaldrich.comguidechem.com. The chemical shifts are influenced by the electron-withdrawing nature of the cyanoformate group.
¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for characterizing the carbon skeleton. It reveals the number of unique carbon environments and their hybridization states. bhu.ac.inlibretexts.orgsavemyexams.com For carbonocyanidates, characteristic signals would be observed for the carbonyl carbon (C=O) and the cyano carbon (C≡N). The carbonyl carbon typically resonates in the downfield region (e.g., 150-220 ppm for esters), while the cyano carbon also appears in a distinct region, often around 110-125 ppm. libretexts.orgyoutube.com The carbons of the alkyl chain would appear in their characteristic aliphatic regions. bhu.ac.inlibretexts.orgyoutube.com
Table 1: Illustrative ¹³C NMR Chemical Shifts for a Generic this compound Ester
| Carbon Environment | Typical Chemical Shift (ppm) bhu.ac.inlibretexts.orgyoutube.com |
| Carbonyl (C=O) | 150 - 185 |
| Cyano (C≡N) | 110 - 125 |
| Alkyl CH₂ | 50 - 70 |
| Alkyl CH₃ | 10 - 25 |
IR and Raman spectroscopy provide complementary information about the vibrational modes of molecules, allowing for the identification of functional groups present in carbonocyanidates. photothermal.comksu.edu.samt.com
IR Spectroscopy: This technique detects changes in dipole moment during molecular vibrations. For carbonocyanidates, key absorption bands include:
C=O stretching: A strong absorption band typically observed in the range of 1720-1760 cm⁻¹ for esters.
C≡N stretching: A sharp, medium-intensity absorption band around 2200-2260 cm⁻¹. ksu.edu.sa
C-O stretching vibrations from the ester linkage would also be present.
Raman Spectroscopy: Raman spectroscopy is sensitive to changes in polarizability during molecular vibrations and is particularly useful for symmetric bonds or those with weak IR activity. photothermal.comksu.edu.sa The C≡N stretch, while IR active, also typically appears in the Raman spectrum. C-C and C=C bonds, if present in the alkyl chain or other parts of the molecule, would also show characteristic Raman shifts. ksu.edu.sa
UV-Vis spectroscopy is used to study electronic transitions within a molecule, typically involving π → π* and n → π* transitions. masterorganicchemistry.comtechnologynetworks.com
For carbonocyanidates, the presence of the carbonyl (C=O) and cyano (C≡N) groups, both containing π systems and non-bonding electrons, leads to characteristic UV-Vis absorption.
The n → π* transition of the carbonyl group typically results in a weak absorption band in the region of 270-300 nm. masterorganicchemistry.com
Stronger π → π* transitions, particularly from the C=O and C≡N chromophores, may occur at shorter wavelengths (e.g., below 250 nm). masterorganicchemistry.comresearchgate.netresearchgate.net The exact λmax values depend on the specific this compound derivative and any conjugation present.
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which helps in confirming the molecular formula and structural connectivity. googleapis.comsielc.comcolab.wsfigshare.com
Molecular Ion Peak: The mass spectrum of a this compound will show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight, allowing for precise mass determination. googleapis.com
Fragmentation Patterns: Characteristic fragmentation patterns arise from the cleavage of specific bonds within the molecule. For carbonocyanidates, common fragmentation pathways may involve the loss of the alkoxy group, the cyano group, or carbon monoxide, leading to diagnostic fragment ions. googleapis.com For example, ethyl this compound (C₄H₅NO₂) has a molecular weight of 99.09 g/mol . sigmaaldrich.com Its mass spectrum would show a molecular ion at m/z 99, along with fragments corresponding to its structural components.
Advanced Structural Determination Methods
For a definitive and detailed understanding of the three-dimensional arrangement of atoms in carbonocyanidates, advanced methods are employed.
X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. figshare.comnih.govgrafiati.comnih.govresearchgate.net
If a this compound can be crystallized, X-ray diffraction data can be collected and used to generate an electron density map, from which the atomic positions are determined. This provides an unambiguous confirmation of the molecular connectivity, stereochemistry, and conformational preferences in the solid state.
While specific X-ray crystal structures for a generic "this compound" are not universally available in broad searches, the technique is fundamental for the precise structural elucidation of novel or complex derivatives within this class. It allows for the accurate measurement of bond lengths and angles, providing critical data for understanding the electronic and steric properties of the cyanoformate group.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis and its associated two-dimensional fingerprint plots are advanced computational tools used to visualize and quantify intermolecular interactions within crystal structures nih.govchemicalbook.comfishersci.beacs.orgwikipedia.org. This method provides a comprehensive understanding of the nature and proportion of various close contacts (e.g., hydrogen bonds, van der Waals interactions) that contribute to crystal packing nist.gov. The Hirshfeld surface is defined by the points where the electron density of a molecule equals the sum of the electron densities of its surrounding molecules. Fingerprint plots then deconstruct the Hirshfeld surface into individual atom-pair contributions, offering a quantitative breakdown of intermolecular interactions.
However, as direct single-crystal X-ray structures for methyl this compound or ethyl this compound are not explicitly reported in the readily accessible literature, a specific Hirshfeld surface analysis and corresponding fingerprint plots for these compounds cannot be provided. The application of this technique would require experimental crystallographic data to generate the electron density distributions necessary for such analysis mdpi.com.
Correlation of Spectroscopic Data with Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic studies by predicting molecular structures, vibrational frequencies, and NMR chemical shifts mdpi.comumanitoba.caresearcher.life. This correlation allows for the validation of theoretical models and provides deeper insights into molecular properties and reactivity.
For this compound compounds, computational studies have been primarily employed to investigate their role in reaction mechanisms and to predict the properties of reaction intermediates or products rather than directly correlating their own experimental spectroscopic data. For instance, DFT calculations have been used to explore the photolysis of methyl cyanoformate, predicting dissociation channels and correlating with experimentally measured internal energy distributions of reaction products like HCN researchgate.net. Similarly, in studies involving ethyl this compound as a reactant, DFT calculations have been utilized to understand reaction pathways, activation barriers, and the formation of reactive species mdpi.comresearchgate.net. One study, while characterizing a product formed using ethyl cyanoformate, mentioned the use of DFT calculations to compute its electronic and spectroscopic properties, assigning a shortest wavelength band to mixed excitations based on TD-DFT calculations researchgate.net.
While these studies demonstrate the utility of computational methods in understanding the chemistry involving carbonocyanidates, detailed reports explicitly correlating the experimental NMR and IR spectra of methyl or ethyl this compound with their theoretically calculated counterparts (e.g., predicted chemical shifts or vibrational frequencies) were not extensively detailed in the surveyed literature. Such correlations would typically involve optimizing the molecular geometry using DFT, followed by calculations of vibrational frequencies (for IR) and magnetic shielding tensors (for NMR) to compare with experimental data, thereby validating the computational model for the specific this compound molecule.
Advanced Applications of Carbonocyanidates in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Quinoxalines, Isoxazoles)
Carbonocyanidates demonstrate significant utility in the construction of diverse nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
Triazoles: Ethyl carbonocyanidate (EtO2C–CN) and benzyl (B1604629) this compound (BnO2C–CN) are instrumental in the one-flask synthesis of 1,2,4-triazoles, particularly when the target compounds bear strong electron-withdrawing groups. This synthesis proceeds via a 1,3-dipolar cycloaddition mechanism involving an imidate, derived from the nitrile, and a nitrilimine, generated from a hydrazonoyl chloride. wikipedia.org
Pyrimidines: Ethyl cyanoformate (ethyl this compound) is recognized as an important building block for the synthesis of various pyrimidine (B1678525) derivatives. acs.org Its application has been noted in the development of new cationic pyrimidine derivatives, which have been investigated for their corrosion inhibition properties. nih.gov
Quinoxalines: While not directly forming the quinoxaline (B1680401) ring in a single step, ethyl this compound plays an indirect but crucial role in their synthesis. It is utilized in the acylation of pyrroles to generate α-oxoesters, which subsequently serve as key precursors for the preparation of substituted quinoxalines. mdpi.com
Isoxazoles: Alkyl this compound N-oxides, such as methyl this compound N-oxide (MeOCOC≡N→O), are generated through the thermal decomposition of precursors like dimethyl nitromalonate. These highly reactive intermediates can be effectively trapped by dipolarophiles (e.g., olefins, acetylenes) in 1,3-dipolar cycloaddition reactions, leading to the formation of 2-isoxazolines and isoxazoles in good yields. nih.govcapes.gov.brrsc.orgencyclopedia.pub
Development of α-Amino Acid and Ester Derivatives
Carbonocyanidates are valuable reagents for the synthesis of α-amino acid and ester derivatives, crucial intermediates in medicinal chemistry.
Ethyl cyanoformate (CNCOOEt) serves as a favorable cyanide source in the asymmetric cyanation of activated olefins. The resulting products can be readily transformed into enantioenriched intermediates, including pharmaceutically significant γ-aminobutyric acid derivatives. niscpr.res.inchimicatechnoacta.rumtieat.org This process often achieves high yields and enantiomeric excesses under mild, solvent-free conditions. niscpr.res.inchimicatechnoacta.ru
It is also employed in asymmetric Strecker reactions, facilitating the synthesis of α-aminonitriles from aldimines and ketimines with high enantioselectivity. uni-tuebingen.dewikipedia.org
Furthermore, cyanoformate esters undergo regioselective addition across 1,2-dienes in the presence of nickel catalysts, yielding highly functionalized 3-alkoxycarbonyl-3-butenenitriles, which are α-cyanomethylacrylate esters. rsc.org
Alkyl this compound N-oxides are utilized in [2+3] or [2+4] cycloadditions, offering pathways for the synthesis of α-amino esters. rsc.orgnih.gov
Role in Complex Natural Product Synthesis (e.g., (-)-lingzhiol)
Carbonocyanidates contribute to the synthesis of complex natural products, acting as key reagents for introducing specific functionalities.
Ethyl cyanoformate has been explicitly used in the total synthesis of (-)-lingzhiol. In one synthetic pathway, it was employed with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) as a solvent to introduce a crucial functional group.
Beyond (-)-lingzhiol, methyl cyanoformate, also known as Mander's reagent, has been widely utilized in the synthesis of various natural products and related compounds. It is particularly effective in preparing β-keto esters, a common motif in complex molecules. Notable applications include its use in the total syntheses of (+)-lyconadin A and (-)-lyconadin B, as well as an early-stage intermediate in the asymmetric total synthesis of (-)-platensimycin.
Engineering of Chiral Molecules and Enantioselective Transformations
The ability of carbonocyanidates to participate in stereoselective reactions makes them invaluable for the synthesis of chiral molecules.
Ethyl cyanoformate is a key reagent in the catalytic, asymmetric synthesis of cyanohydrin ethyl carbonates. A bimetallic titanium complex, for instance, can catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses (up to 95%). This methodology allows for the preparation of either enantiomer, offering significant synthetic flexibility.
Asymmetric cyanation of activated olefins with ethyl cyanoformate is achieved using modular titanium catalysts, resulting in enantioenriched products with high yields (up to 97%) and excellent enantiomeric excess (up to 94%). niscpr.res.inchimicatechnoacta.rumtieat.org
The diastereoselective synthesis of cyanohydrin derivatives has also been accomplished using chiral cyanoformates.
Methyl cyanoformate has been employed in highly stereoselective palladium-catalyzed additions across norbornene-type double bonds, leading to norbornanes bearing both cyano and ester groups.
Chiral cyanocarbonates can be synthesized from aldehydes and ethyl cyanoformate in the presence of chiral bifunctional catalysts.
Table 1: Representative Enantioselective Transformations with Ethyl Cyanoformate
| Substrate Type | Reaction Type | Catalyst System | Product Yield (%) | Enantiomeric Excess (ee %) | Source |
| Aldehydes | Asymmetric Cyanation | Bimetallic Titanium Complex [(salen)TiO]2 | High | Up to 95 | |
| Activated Olefins | Asymmetric Cyanation | Modular Titanium Catalyst | Up to 97 | Up to 94 | niscpr.res.inchimicatechnoacta.ru |
Carbonocyanidates as Key Building Blocks in Cascade and Multistep Reactions
Carbonocyanidates serve as crucial building blocks that enable efficient cascade and multistep reactions, leading to the rapid assembly of complex molecular structures.
Ethyl this compound is utilized in "consecutive reactions," also known as cascade or domino reactions, for the construction of tricarbonyl compounds. These intermediates can then undergo further intramolecular condensation reactions to form bicyclic and tricyclic systems, simplifying the synthesis of complex organic molecules.
Its role extends to intramolecular cyclization processes, such as the formation of 4,5-dihydro-3aH-oxaz-olo[5,4-c]carbazol-2(6H)-one from 2-(3-oxobutyl)-1H-indole, catalyzed by Pd(OAc)2, demonstrating its utility in complex cyclization sequences.
The electrophilic activation of nitroalkane species can lead to the formation of methylthis compound N-oxide. This intermediate can undergo dimerization or be intercepted by various dipolarophiles, highlighting its involvement in cascade processes for generating diverse chemical scaffolds. capes.gov.brrsc.org
The application of alkyl this compound N-oxides in [2+3] or [2+4] cycloadditions for α-amino ester synthesis also exemplifies their role in multi-component and cascade reaction sequences. rsc.orgnih.gov
Table 2: Applications of Carbonocyanidates in Cascade and Multistep Reactions
| Application Area | This compound Role | Example Reaction | Key Outcome | Source |
| Tricarbonyl Compound Synthesis | Building Block for Anions | Conjugate addition to cycloalkenones | Formation of bicyclic/tricyclic systems | |
| Carbazole Derivative Synthesis | Reagent in Intramolecular Cyclization | Reaction with 2-(3-oxobutyl)-1H-indole | Formation of 4,5-dihydro-3aH-oxaz-olo[5,4-c]carbazol-2(6H)-one | |
| Heterocycle Formation | Precursor for N-Oxides | Generation of alkyl this compound N-oxides | Dimerization or dipolarophile interception | capes.gov.brrsc.org |
Future Directions and Emerging Trends in Carbonocyanidate Research
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The pursuit of novel synthetic methodologies for carbonocyanidates is driven by the increasing demand for enhanced efficiency and sustainability in chemical processes. Current synthesis methods for ethyl carbonocyanidate involve steps such as the reaction of ethyl chloroformate with hydrocyanic acid in the presence of a triethylamine (B128534) catalyst. chembk.com Future directions emphasize the development of greener and more efficient routes that align with principles of green chemistry, aiming to reduce environmental impact, minimize waste, and improve atom economy. nano-ntp.comnih.govbiotech-asia.org
Key areas of focus include:
Alternative Feedstocks and Reagents : Research is exploring the use of renewable resources and less hazardous substances in the production of carbonocyanidates and their derivatives. biotech-asia.org
Process Intensification : The adoption of continuous flow chemistry is gaining traction as a promising approach for sustainable synthesis. This methodology offers significant advantages in accelerating reactions, integrating multiple steps, simplifying processes, and enabling automated, scalable production under mild conditions, thereby reducing energy consumption and the need for harsh solvents. chiralpedia.com
Improved Reaction Conditions : Efforts are directed towards developing synthetic routes that operate under milder conditions (e.g., ambient temperature and pressure) to reduce energy input and minimize byproduct formation. nano-ntp.comresearchgate.net
Exploration of Undiscovered Reactivity Pathways
The inherent reactivity of carbonocyanidates, particularly their electrophilic carbonyl carbon, makes them valuable in nucleophilic addition reactions. chembk.comcymitquimica.com Current applications include serving as a cyanide source for the cyanation of activated olefins, carbonyl compounds (yielding cyanohydrin carbonates under metal-free and solvent-free conditions), and aldehydes/trifluoroacetophenone (yielding cyanohydrins ethyl carbonates). sigmaaldrich.com Future research is poised to uncover new and complex reactivity pathways, expanding their synthetic versatility.
Areas of active exploration include:
Cascade and Domino Reactions : Investigating multi-step, consecutive reactions where carbonocyanidates or their derivatives (e.g., cyanocarbonates) participate in sequential transformations to construct complex molecular architectures efficiently. For instance, cyanocarbonates prepared using ethyl this compound can undergo deprotonation, conjugate addition, and subsequent reactions to yield highly functionalized products. rsc.org This strategy simplifies the construction of organic molecules by forming multiple bonds in a single sequence. rsc.org
Nitrile Oxide Chemistry : Exploring the reactivity of alkyl this compound N-oxides (PubChem CID 21977064 for the this compound anion itself, with alkyl this compound N-oxides being derivatives), which can undergo dimerization or be intercepted by dipolarophiles to form various heterocyclic compounds, such as isoxazolines. acs.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This includes inverse electron-demand 1,3-dipolar cycloadditions, where the electron-withdrawing carbamoyl (B1232498) group of the nitrile oxide plays a crucial role. researchgate.net
Carbon-Carbon Bond Activation : Research into transition-metal-catalyzed "cut and sew" transformations, where less reactive carbon-carbon bonds are activated and subsequently functionalized, could open new avenues for incorporating this compound fragments into complex structures. nih.gov
Computational Reaction Discovery : Utilizing advanced computational methods to predict novel reaction pathways and identify previously unknown transformations involving carbonocyanidates. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical reaction design, offering unprecedented capabilities for predicting outcomes, optimizing conditions, and discovering new synthetic routes. asiaresearchnews.comresearchgate.net This interdisciplinary approach is particularly impactful for this compound chemistry, where complex reaction landscapes can be efficiently navigated.
Key applications and trends include:
Reaction Prediction and Optimization : AI algorithms can analyze vast datasets of chemical reactions to accurately forecast reaction outcomes, control chemical selectivity, and identify optimal reaction conditions, thereby maximizing yields and selectivity. researchgate.net This significantly reduces the need for extensive experimental screening. researchgate.net
Automated Reaction Pathway Discovery : Platforms like "Artificial Intelligence in Chemical Reaction Design Discovery" (AICReDD) aim to predict the entire behavior of atoms in chemical reactions and suggest novel, useful reactions. jst.go.jp This is achieved by integrating computational chemistry, information science, and materials informatics, often utilizing methods like the Artificial Force Induced Reaction (AFIR) method to calculate reaction path networks. jst.go.jp
Catalytic Reactor Design and Optimization : AI-driven platforms, such as "Reac-Discovery," are being developed to integrate the generation, fabrication, and optimization of catalytic reactors. These platforms use ML to simultaneously optimize process parameters and topological descriptors, enabling rapid refinement of reactor designs and reaction conditions for improved performance. chemrxiv.org
Molecular Design and Synthesis Planning : ML processes can simultaneously design new molecules with desired properties and suggest the chemical reactions required to synthesize them from commercially available compounds. asiaresearchnews.com This approach, often employing Bayesian inference, assesses a wide range of feasible reactions and networks to identify efficient synthetic routes. asiaresearchnews.com
The application of AI and ML in this compound research promises to accelerate the discovery of new transformations and optimize their synthetic utility. researchgate.net
Development of New Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of this compound transformations. nano-ntp.comresearchgate.net Catalysts play a pivotal role in promoting reactions under milder conditions, reducing energy consumption, and minimizing hazardous byproducts. nano-ntp.com
Emerging trends and research directions include:
Organocatalysis : The use of small organic molecules as catalysts (organocatalysts) is a rapidly growing field, particularly for enantioselective synthesis. scienceopen.com These catalysts offer a greener alternative to traditional metal-based catalysts and are being explored for various this compound transformations, including the enantioselective construction of C-C, C-N, and C-O bonds. scienceopen.com
Transition Metal Catalysis : Continued research focuses on designing new transition metal complexes and ligands to achieve higher activity, selectivity, and recyclability. nano-ntp.comresearchgate.net For example, Lewis acid catalysts, such as aluminum metal complexes, have been shown to dramatically increase the efficiency of reactions involving ethyl this compound. chinesechemsoc.org Efforts are also directed towards incorporating earth-abundant, non-toxic metals and bio-inspired frameworks into catalytic systems. nano-ntp.comresearchgate.net
Heterogeneous Catalysis : Developing solid catalysts that are easily separable and reusable is a key aspect of sustainable chemistry. This includes the exploration of metal-organic frameworks (MOFs) and MOF-derived porous carbons as platforms for highly dispersed metallic species or single-metal atoms, which can be applied in various fine chemical syntheses. mdpi.com
Enzyme and Biocatalysis : While not explicitly detailed for carbonocyanidates in the provided search results, the broader trend in sustainable synthesis includes the engineering of microorganisms to produce chiral compounds, leading to new biocatalysts and environmentally friendly production under mild conditions. chiralpedia.com
These catalytic advancements aim to facilitate transformations with high selectivity and conversion rates, reducing reliance on harsh reagents and energy-intensive processes. researchgate.net
Expanding the Scope of Applications in Fine Chemical Synthesis
Carbonocyanidates are already established as important intermediates in the production of pharmaceuticals, agrochemicals, and various fine chemicals. chembk.comcymitquimica.com Future research aims to further expand their utility into new and emerging fields, leveraging their unique chemical properties.
Key areas for expanding applications include:
Advanced Pharmaceutical and Agrochemical Intermediates : Continued exploration of carbonocyanidates as versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs) and novel agrochemicals. This includes their use in the preparation of esters, amides, and heterocyclic compounds. chembk.comcymitquimica.com
Synthesis of Chiral Compounds : Given the importance of enantiomerically pure compounds in the pharmaceutical and agrochemical industries, carbonocyanidates are being explored in asymmetric synthesis, particularly with the advent of organocatalysis and chiral Lewis acid catalysis. chiralpedia.comscienceopen.comchinesechemsoc.org For instance, they can be used in the synthesis of unnatural α-amino esters via cycloaddition reactions. researchgate.net
Novel Materials and Functional Molecules : Investigating their incorporation into new materials with tailored properties. For example, this compound has been explored as an end-group in organic exciplex materials for luminescent applications, demonstrating its potential in optoelectronic materials. researchgate.net
Carbon Dioxide (CO₂) Valorization : While not directly involving carbonocyanidates as products, the broader field of fine chemical synthesis is increasingly focused on converting CO₂ into value-added products, a trend that could influence the demand for and reactivity studies of related carbon-containing synthons. Catalysts are being developed to convert CO₂ into renewable fuels like methanol (B129727), indicating a general push towards sustainable carbon utilization. technologynetworks.comnih.govmdpi.com
The ongoing research into carbonocyanidates is poised to unlock new synthetic possibilities, contributing significantly to the development of advanced materials, pharmaceuticals, and sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
